Cas no 872715-55-4 (benzyl 3-(aminomethyl)-3-hydroxypyrrolidine-1-carboxylate)

ベンジル 3-(アミノメチル)-3-ヒドロキシピロリジン-1-カルボキシレートは、ピロリジン骨格にアミノメチル基とヒドロキシル基を有する多機能な有機化合物です。この化合物の特徴的な構造は、医薬品中間体や生化学研究における重要な構築ブロックとしての高い有用性を示しています。特に、分子内に存在する反応性の高いアミノ基とヒドロキシル基により、さらなる修飾や官能基変換が可能であり、多様な誘導体合成に適しています。また、ベンジルオキシカルボニル(Cbz)保護基を有しているため、選択的な脱保護が可能で、合成化学における保護基戦略に柔軟性をもたらします。高い純度と安定性を備えており、精密有機合成において信頼性の高い試薬として利用されています。

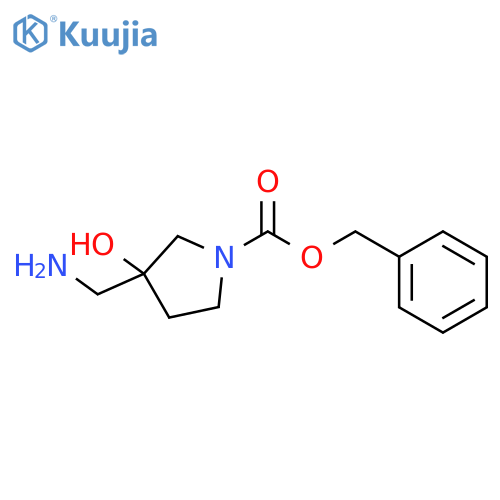

872715-55-4 structure

商品名:benzyl 3-(aminomethyl)-3-hydroxypyrrolidine-1-carboxylate

CAS番号:872715-55-4

MF:C13H18N2O3

メガワット:250.293623447418

CID:1881780

benzyl 3-(aminomethyl)-3-hydroxypyrrolidine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- 1-Pyrrolidinecarboxylic acid, 3-(aminomethyl)-3-hydroxy-, phenylmethylester

- 1-Cbz-3-aminomethyl-3-hydroxypyrrolidine

- benzyl 3-(aminomethyl)-3-hydroxypyrrolidine-1-carboxylate

-

- インチ: 1S/C13H18N2O3/c14-9-13(17)6-7-15(10-13)12(16)18-8-11-4-2-1-3-5-11/h1-5,17H,6-10,14H2

- InChIKey: AEEKQDZDDCUGNU-UHFFFAOYSA-N

- ほほえんだ: N1(C(OCC2=CC=CC=C2)=O)CCC(CN)(O)C1

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 18

- 回転可能化学結合数: 5

benzyl 3-(aminomethyl)-3-hydroxypyrrolidine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM321165-1g |

1-Cbz-3-aminomethyl-3-hydroxypyrrolidine |

872715-55-4 | 95% | 1g |

$620 | 2021-06-16 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20121456-1G |

benzyl 3-(aminomethyl)-3-hydroxypyrrolidine-1-carboxylate |

872715-55-4 | 95% | 1g |

¥ 3,201.00 | 2023-04-13 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20121456-500MG |

benzyl 3-(aminomethyl)-3-hydroxypyrrolidine-1-carboxylate |

872715-55-4 | 95% | 500MG |

¥ 2,560.00 | 2023-04-13 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1128236-1g |

Benzyl 3-(aminomethyl)-3-hydroxypyrrolidine-1-carboxylate |

872715-55-4 | 98% | 1g |

¥3492.00 | 2024-04-27 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1128236-500mg |

Benzyl 3-(aminomethyl)-3-hydroxypyrrolidine-1-carboxylate |

872715-55-4 | 98% | 500mg |

¥2793.00 | 2024-04-27 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20121456-250.0mg |

benzyl 3-(aminomethyl)-3-hydroxypyrrolidine-1-carboxylate |

872715-55-4 | 95% | 250.0mg |

¥1538.0000 | 2024-07-20 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20121456-1.0g |

benzyl 3-(aminomethyl)-3-hydroxypyrrolidine-1-carboxylate |

872715-55-4 | 95% | 1.0g |

¥3201.0000 | 2024-07-20 | |

| Crysdot LLC | CD11039247-1g |

1-Cbz-3-aminomethyl-3-hydroxypyrrolidine |

872715-55-4 | 95+% | 1g |

$656 | 2024-07-18 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20121456-500.0mg |

benzyl 3-(aminomethyl)-3-hydroxypyrrolidine-1-carboxylate |

872715-55-4 | 95% | 500.0mg |

¥2561.0000 | 2024-07-20 | |

| Chemenu | CM321165-1g |

1-Cbz-3-aminomethyl-3-hydroxypyrrolidine |

872715-55-4 | 95% | 1g |

$*** | 2023-05-29 |

benzyl 3-(aminomethyl)-3-hydroxypyrrolidine-1-carboxylate 関連文献

-

Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399

-

Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426

-

Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395

-

Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926

872715-55-4 (benzyl 3-(aminomethyl)-3-hydroxypyrrolidine-1-carboxylate) 関連製品

- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)

- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)

- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)

- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)

- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)

- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)

- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)

- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)

- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:872715-55-4)benzyl 3-(aminomethyl)-3-hydroxypyrrolidine-1-carboxylate

清らかである:99%

はかる:1g

価格 ($):590.0